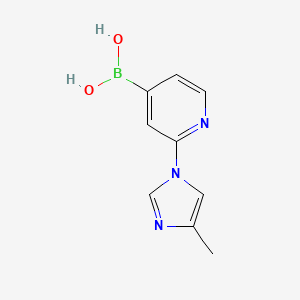

(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid

Beschreibung

(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a boronic acid group at the 4-position and a 4-methylimidazole moiety at the 2-position. This dual-functional structure enables versatile applications in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and medicinal chemistry, where the imidazole ring may contribute to biological interactions such as hydrogen bonding or metal coordination .

Eigenschaften

Molekularformel |

C9H10BN3O2 |

|---|---|

Molekulargewicht |

203.01 g/mol |

IUPAC-Name |

[2-(4-methylimidazol-1-yl)pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C9H10BN3O2/c1-7-5-13(6-12-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3 |

InChI-Schlüssel |

KOSRZQRYGIHQEI-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=NC=C1)N2C=C(N=C2)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various methods, including direct functionalization via radical reactions or transition metal catalysis.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors for efficient and controlled reactions, as well as purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazole-Based Boronic Acids

(1-Methyl-1H-imidazol-4-yl)boronic Acid (CAS 957720-01-3)

- Structure : Boronic acid attached directly to the 4-position of a methyl-substituted imidazole ring.

- Key Differences: Lacks the pyridine backbone present in the target compound.

1H-Imidazol-2-ylboronic Acid

- Structure : Boronic acid at the 2-position of an unsubstituted imidazole.

- Key Differences : The lack of a methyl group and pyridine ring results in lower steric hindrance and distinct electronic properties.

(3-(1H-Imidazol-1-yl)phenyl)boronic Acid

- Structure : Imidazole attached to a phenyl ring with boronic acid at the 3-position.

- Key Differences : Aromatic phenyl ring instead of pyridine alters electron distribution, reducing Lewis acidity compared to pyridine-based analogs.

- Applications: Enhanced solubility in non-polar solvents; used in saccharide sensing due to boronic acid-diol interactions .

Pyridine-Based Boronic Acids

(2,6-Dipyridin-2-ylpyridin-4-yl)boronic Acid

- Structure : Symmetrical pyridine core with boronic acid at the 4-position and pyridin-2-yl groups at 2,6-positions.

- Key Differences : Extended π-conjugation improves stability in cross-coupling reactions but increases molecular weight (MW: 297.1 g/mol).

- Applications : Superior performance in synthesizing conjugated polymers .

(2-Methylpyridin-3-yl)boronic Acid

- Structure : Methyl group at pyridine’s 2-position and boronic acid at 3-position.

- Key Differences : Steric hindrance near the boronic acid group reduces reactivity in Suzuki-Miyaura coupling compared to the target compound .

Thiazole- and Oxazole-Based Boronic Acids

[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic Acid

- Structure: Thiazole ring with dimethylamino and boronic acid groups.

- Key Differences : Sulfur atom in thiazole increases electron density, enhancing transmetallation efficiency in coupling reactions.

- Applications : Used in agrochemical synthesis due to dual functionality .

(4-Methyloxazol-2-yl)boronic Acid

- Structure : Oxazole ring with methyl and boronic acid groups.

- Key Differences : Oxygen in oxazole imparts stronger electron-withdrawing effects, increasing boronic acid’s Lewis acidity.

- Applications : Effective in synthesizing electron-deficient aromatic systems .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Key Insights

- Electronic Effects : Pyridine-based boronic acids exhibit higher Lewis acidity than phenyl analogs due to nitrogen’s electron-withdrawing nature, enhancing reactivity in cross-coupling .

- Steric Influence : Methyl groups on imidazole (e.g., 4-methyl substitution) improve metabolic stability in medicinal applications but may reduce coupling efficiency .

- Biological Interactions : Imidazole rings facilitate hydrogen bonding with biological targets, while boronic acid groups enable covalent interactions with diols or serine proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.